
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile, also known as AP-3, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the quinoline family, which is known for its diverse biological activities, including antimalarial, antitumor, and antiviral properties.
作用機序
The mechanism of action of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been shown to have several biochemical and physiological effects. In addition to its anticancer and antiviral properties, this compound has been shown to have anti-inflammatory and analgesic effects. 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile in lab experiments is its relatively low toxicity. This compound has been shown to have minimal side effects in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile. One area of interest is in the development of novel analogs of this compound with improved solubility and bioavailability. Another potential direction is in the study of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile as a potential treatment for neurodegenerative diseases such as Parkinson's and Huntington's disease. Additionally, 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile could be studied for its potential as a therapeutic agent in the treatment of viral infections such as COVID-19.
合成法
The synthesis of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile involves the reaction of 2-chloro-3-cyanopyridine with 3-aminopiperidine in the presence of a base. This reaction results in the formation of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile with a yield of approximately 70%. The purity of the compound can be improved through recrystallization or column chromatography.
科学的研究の応用
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential as an antiviral agent, particularly against HIV and hepatitis C virus.
特性
IUPAC Name |
2-(3-aminopiperidin-1-yl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c16-9-12-8-11-4-1-2-6-14(11)18-15(12)19-7-3-5-13(17)10-19/h1-2,4,6,8,13H,3,5,7,10,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBTMRDBWLZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

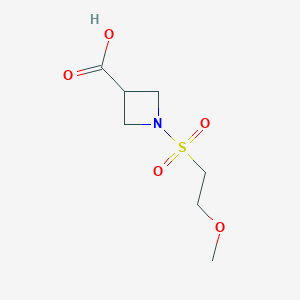
![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
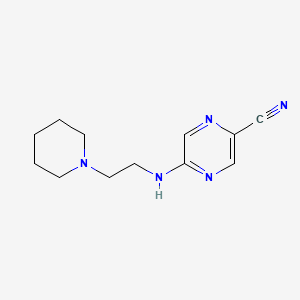
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7578654.png)
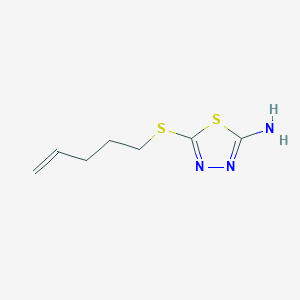

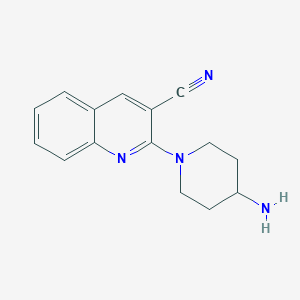
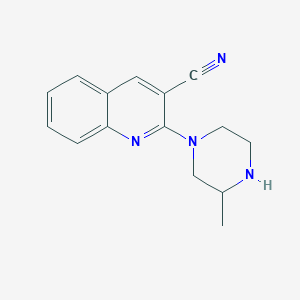
![2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile](/img/structure/B7578707.png)
![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)